5-Methyl-3-(4-(pyridin-2-yl)pyrrolidin-3-yl)-1,2,4-oxadiazole
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Overview
Description
5-Methyl-3-(4-(pyridin-2-yl)pyrrolidin-3-yl)-1,2,4-oxadiazole is a heterocyclic compound that has garnered interest in various fields of scientific research due to its unique structural features and potential applications. This compound contains an oxadiazole ring, which is known for its stability and versatility in chemical reactions.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Methyl-3-(4-(pyridin-2-yl)pyrrolidin-3-yl)-1,2,4-oxadiazole typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of a pyridine-substituted pyrrolidine with a nitrile oxide, leading to the formation of the oxadiazole ring. The reaction conditions often include the use of a base such as sodium hydroxide or potassium carbonate and a solvent like ethanol or acetonitrile.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The choice of reagents and solvents would be influenced by factors such as cost, availability, and environmental impact.
Chemical Reactions Analysis
Types of Reactions
5-Methyl-3-(4-(pyridin-2-yl)pyrrolidin-3-yl)-1,2,4-oxadiazole can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the substituents present on the oxadiazole ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenated solvents and catalysts like palladium on carbon.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxadiazole derivatives with additional oxygen-containing functional groups, while reduction may lead to the formation of amines or alcohols.
Scientific Research Applications
5-Methyl-3-(4-(pyridin-2-yl)pyrrolidin-3-yl)-1,2,4-oxadiazole has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic effects, including as an enzyme inhibitor or receptor modulator.
Industry: Utilized in the development of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism by which 5-Methyl-3-(4-(pyridin-2-yl)pyrrolidin-3-yl)-1,2,4-oxadiazole exerts its effects depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The pathways involved could include inhibition of enzyme activity, disruption of protein-protein interactions, or modulation of signal transduction pathways.
Comparison with Similar Compounds
Similar Compounds
- 3-(4-(Pyridin-2-yl)pyrrolidin-3-yl)-1,2,4-oxadiazole
- 5-Methyl-3-(4-(pyridin-3-yl)pyrrolidin-3-yl)-1,2,4-oxadiazole
- 5-Methyl-3-(4-(pyridin-4-yl)pyrrolidin-3-yl)-1,2,4-oxadiazole
Uniqueness
The uniqueness of 5-Methyl-3-(4-(pyridin-2-yl)pyrrolidin-3-yl)-1,2,4-oxadiazole lies in its specific substitution pattern, which can influence its reactivity and interactions with biological targets. This makes it a valuable compound for exploring new chemical reactions and potential therapeutic applications.
Properties
Molecular Formula |
C12H14N4O |
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Molecular Weight |
230.27 g/mol |
IUPAC Name |
5-methyl-3-(4-pyridin-2-ylpyrrolidin-3-yl)-1,2,4-oxadiazole |
InChI |
InChI=1S/C12H14N4O/c1-8-15-12(16-17-8)10-7-13-6-9(10)11-4-2-3-5-14-11/h2-5,9-10,13H,6-7H2,1H3 |
InChI Key |
SXBBLFRKMLHZFF-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC(=NO1)C2CNCC2C3=CC=CC=N3 |
Origin of Product |
United States |
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